N,N-dimethylaniline
Overview
Description
N,N-Dimethylaniline: is an organic chemical compound that is a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This oily liquid is colorless when pure, but commercial samples are often yellow. It is an important precursor to dyes such as crystal violet .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylaniline was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane . The reaction is as follows:
C6H5NH2+2CH3I→C6H5N(CH3)2+2HI
Industrial Production Methods: this compound is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . The reaction is as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Similarly, it is also prepared using dimethyl ether as the methylating agent .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . Some of the key reactions include:
Lithiation: It is lithiated with butyllithium.
Methylation: Methylating agents attack the amine to give the quaternary ammonium salt.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used.
Lithiation: Butyllithium is used.
Methylation: Dimethyl sulfate or methyl iodide can be used.
Major Products:
Tetryl: A nitrated product.
Quaternary Ammonium Salt: Formed from methylation.
Scientific Research Applications
N,N-Dimethylaniline is used in various scientific research applications :
Chemistry: It is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet It is also used in the synthesis of vanillin, methyl violet, and Michler’s ketone.
Biology: It is used in the synthesis of a magnetic gram stain for the detection of bacteria.
Medicine: It is used as an acid scavenger in the manufacture of semisynthetic penicillins and cephalosporins.
Industry: It serves as a promoter in the curing of polyester and vinyl ester resins.
Mechanism of Action
The mechanism by which N,N-Dimethylaniline exerts its effects involves its reactivity as a tertiary amine. It undergoes N-demethylation and N-oxidation as metabolic pathways . The molecular targets and pathways involved include:
N-Demethylation: Removal of a methyl group from the nitrogen atom.
N-Oxidation: Addition of an oxygen atom to the nitrogen atom.
Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring
Comparison with Similar Compounds
- N,N-Diethylaniline
- N-Methylaniline
- N,N-Dimethyl-p-toluidine
Comparison: N,N-Dimethylaniline is unique due to its specific structure and reactivity. Compared to N,N-Diethylaniline, it has two methyl groups attached to the nitrogen atom instead of ethyl groups, which affects its reactivity and applications . N-Methylaniline has only one methyl group attached to the nitrogen atom, making it less reactive than this compound .
Properties
IUPAC Name |
N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDJTHDQAWBAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N, Array | |
Record name | N,N-DIMETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3247 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N,N-DIMETHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54140-98-6, Array | |
Record name | Poly(N,N-dimethylaniline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54140-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Dimethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2020507 | |
Record name | N,N-Dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020507 | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethylaniline appears as a yellow to brown colored oily liquid with a fishlike odor. Less dense than water and insoluble in water. Flash point 150 °F. Toxic by ingestion, inhalation, and skin absorption. Used to make dyes and as a solvent., Dry Powder; Liquid, Pale yellow, oily liquid with an amine-like odor; Note: A solid below 36 degrees F; [NIOSH], Liquid, YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale yellow, oily liquid with an amine-like odor., Pale yellow, oily liquid with an amine-like odor. [Note: A solid below 36 °F.] | |
Record name | N,N-DIMETHYLANILINE | |
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Record name | Benzenamine, N,N-dimethyl- | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | N,N-DIMETHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | N,N-DIMETHYLANILINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/167 | |
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Record name | N,N-Dimethylaniline | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |
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Boiling Point |
381 °F at 760 mmHg (NTP, 1992), 193 °C, 192-194 °C, 378 °F | |
Record name | N,N-DIMETHYLANILINE | |
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Record name | N,N-DIMETHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N,N-DIMETHYLANILINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/167 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | N,N-Dimethylaniline | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
145 °F (NTP, 1992), 63 °C, 145 °F (63 °C) (closed cup), 62 °C, 142 °F | |
Record name | N,N-DIMETHYLANILINE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethylaniline | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N,N-DIMETHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | N,N-DIMETHYLANILINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/167 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | N,N-Dimethylaniline | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1,454 mg/L at 25 °C, Freely soluble in alcohol, chloroform, ether, Soluble in acetone, benzene, organic solvents, Soluble in oxygenated and chlorinated solvents, Soluble in ethanol, ethyl ether, acetone, benzene; very soluble in chloroform, 1.45 mg/mL, Solubility in water: none, 2% | |
Record name | N,N-DIMETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3247 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N,N-Dimethylaniline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | N,N-DIMETHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N,N-Dimethylaniline | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.9557 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9537 g/cu cm at 20 °C, Relative density (water = 1): 0.96, 0.96 | |
Record name | N,N-DIMETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3247 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N,N-DIMETHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N,N-DIMETHYLANILINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/167 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | N,N-Dimethylaniline | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.17 (Air = 1), Relative vapor density (air = 1): 4.2, 4.17 | |
Record name | N,N-DIMETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3247 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N-DIMETHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N,N-DIMETHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N,N-DIMETHYLANILINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/167 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 85.1 °F (NTP, 1992), 0.7 [mmHg], Vapor pressure: 1 mm Hg at 29.5 °C, 0.70 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 67, 1 mmHg | |
Record name | N,N-DIMETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3247 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dimethylaniline | |
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Record name | N,N-DIMETHYLANILINE | |
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Record name | N,N-DIMETHYLANILINE | |
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Color/Form |
Pale-yellow, oily liquid [Note: A solid below 36 degrees F], Yellowish to brownish, oily liquid | |
CAS No. |
121-69-7, 86362-18-7 | |
Record name | N,N-DIMETHYLANILINE | |
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Record name | Benzenamine, N,N-dimethyl-, radical ion(1-) | |
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Record name | N,N-DIMETHYLANILINE | |
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Record name | N,N-DIMETHYLANILINE | |
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Melting Point |
36.4 °F (NTP, 1992), 2.1 °C, 2.5 °C, 36 °F | |
Record name | N,N-DIMETHYLANILINE | |
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Record name | N,N-Dimethylaniline | |
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Record name | N,N-DIMETHYLANILINE | |
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URL | https://www.osha.gov/chemicaldata/167 | |
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URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N-dimethylaniline?
A1: The molecular formula of this compound is C8H11N, and its molecular weight is 121.18 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have characterized DMA using Raman and FT-IR spectroscopy. [] These techniques provide valuable information about the vibrational modes and functional groups present in the molecule, aiding in structural elucidation.
Q3: What is known about the dissolution and solubility of this compound?
A3: Studies have explored the dissolution rate and solubility of DMA in various media. These properties are crucial for understanding its bioavailability and efficacy in different applications. [] For instance, researchers have investigated the cloud point phenomena of DMA in water and the influence of additives like polyethylene glycol. []
Q4: How does this compound participate in electron transfer reactions?
A4: DMA acts as an electron donor in various reactions due to the presence of the electron-rich nitrogen atom with a lone pair of electrons. Studies have demonstrated its ability to quench the fluorescence of compounds like Rhodamine 101, indicating electron transfer from DMA to the excited dye molecule. [] This property is also exploited in designing molecular dyads for artificial photosynthesis, where DMA acts as a donor linked to an acceptor like borondipyrromethene. []
Q5: Can you elaborate on the role of this compound in catalytic olefin polymerization?
A5: Researchers have developed a novel dinuclear aluminum salt, {[iBu2(DMA)Al]2(μ-H)}+[B(C6F5)4]− (AlHAl), incorporating DMA as a ligand. [] This compound acts as a highly active "complete" cocatalyst in high-temperature olefin polymerization. The modular nature of this cocatalyst allows for further modification by replacing DMA with derivatives like p-hexadecyl-N,N-dimethylaniline (DMAC16) to enhance solubility in aliphatic hydrocarbons. This demonstrates the potential of DMA and its derivatives in developing efficient and tailorable catalysts.
Q6: How is this compound used in the synthesis of poly(phenylene sulfide) (PPS)?
A6: DMA serves as an additive in PPS synthesis, influencing the reaction kinetics and polymer properties. Researchers have investigated various catalysts, additives, and solvents for optimizing PPS production. [] The use of DMA alongside catalysts like CaL in a N-methylimidazole (NMI) and N-methylpyrrolidone (NMP) solvent system resulted in high yields of PPS with desirable thermal properties. This highlights the importance of DMA in tuning reaction conditions for polymer synthesis.
Q7: What are the products formed when this compound reacts with dihalocarbenes?
A7: When DMA reacts with dihalocarbenes, the major products formed are α,α-dihaloacetanilides and 4,4′-dimethylaminodiphenylmethane. [] This reaction pathway likely involves an electrophilic attack by the dihalocarbene on the electron-rich aromatic ring of DMA, followed by subsequent rearrangements and substitutions. Understanding such reactions is crucial for predicting the reactivity of DMA in various chemical transformations.
Q8: How does this compound interact with phenolic resin adsorbents?
A8: DMA interacts with phenolic resin adsorbents through a combination of hydrophobic interactions and hydrogen bonding. Studies have explored the adsorption behavior of DMA and its analogs on these adsorbents in both aqueous and non-aqueous systems. [, ] This information is valuable for developing purification methods for DMA removal from industrial wastewater or other matrices.
Q9: How does pressure affect the formation of intermolecular exciplexes between pyrene and this compound in supercritical carbon dioxide?
A9: In supercritical carbon dioxide, the intensity of emission from pyrene/DMA exciplexes decreases with increasing pressure. [] This suggests that the high pressure conditions in supercritical CO2 likely hinder the formation of the exciplex complex, potentially due to restricted molecular movement and altered solvent properties.
Q10: How does this compound contribute to prebreakdown phenomena in liquid cyclohexane?
A10: As an easily ionizable additive, DMA significantly influences streamer initiation and propagation in liquid cyclohexane under high voltage conditions. [, ] Studies have shown that DMA mainly impacts point anode streamers, increasing the magnitude of transient conduction currents and altering the appearance of streamers. This suggests that DMA promotes electron injection and avalanche processes, ultimately influencing the dielectric breakdown strength of the liquid.
Q11: What is known about the metabolism of this compound in the brain?
A11: Studies have shown that the enzyme flavin-containing monooxygenase (FMO) in the brain can metabolize DMA. [] This finding is significant because it highlights a potential metabolic pathway for DMA in the central nervous system, which could have implications for its toxicity and pharmacological effects.
Q12: Is there evidence of N-demethylation of this compound by cytochrome P450 enzymes?
A12: Yes, research indicates that cytochrome P450 enzymes can mediate the N-demethylation of DMA. [, ] This metabolic pathway involves the removal of a methyl group from the nitrogen atom, potentially leading to the formation of N-methylaniline and formaldehyde. Understanding such metabolic transformations is crucial for assessing the safety and potential toxicity of DMA.
Q13: Have there been any computational studies on this compound and its derivatives?
A13: Yes, density functional theory (DFT) calculations have been employed to study the electronic structure, vibrational frequencies, and molecular properties of DMA. [] These calculations provide insights into the electronic transitions responsible for its UV-Vis absorption spectrum and can aid in understanding its reactivity in various chemical reactions.
Q14: How does modifying the structure of this compound affect its charge transfer properties?
A14: Introducing electron-withdrawing or electron-donating groups on the aromatic ring of DMA can significantly alter its electron donating ability, thereby affecting its charge transfer properties. For example, incorporating a fluorine atom at the para position (4-fluoro-N,N-dimethylaniline) impacts the energy gap between excited states, potentially influencing its ability to undergo intramolecular charge transfer. []
Q15: What is known about the environmental impact and degradation of this compound?
A15: DMA released into the environment can potentially contaminate water sources and soil. [] Research on its ecotoxicological effects and biodegradation pathways is crucial for assessing its long-term environmental impact. Implementing appropriate waste management and treatment strategies, such as adsorption techniques using phenolic resins, can help mitigate its negative impacts. []
Q16: What are some promising areas for future research on this compound?
A16: Several research avenues hold promise for advancing our understanding of DMA. These include:
- Developing sustainable and environmentally friendly synthetic routes for DMA production. [, ]
- Exploring its potential applications in emerging fields like organic electronics and photovoltaics. []
- Conducting in-depth toxicological studies to fully elucidate its safety profile and potential long-term health effects. []
- Developing innovative drug delivery systems utilizing DMA's unique properties. []
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